3-(Aminomethyl)benzoyl chloride
Description
3-(Aminomethyl)benzoyl chloride is a benzoyl chloride derivative substituted with an aminomethyl (-CH₂NH₂) group at the meta position of the aromatic ring. This functional group confers unique reactivity, making the compound valuable in organic synthesis, particularly as an acylating agent or precursor for pharmaceuticals and agrochemicals. Key characteristics include:
- Reactivity: The acyl chloride group undergoes nucleophilic substitution, enabling reactions with amines, alcohols, or water.
- Stability: Like other benzoyl chlorides, it is moisture-sensitive, hydrolyzing to benzoic acid derivatives in humid conditions.
- Applications: Likely used in peptide coupling, polymer synthesis, or as an intermediate for bioactive molecules.
Properties
IUPAC Name |
3-(aminomethyl)benzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-8(11)7-3-1-2-6(4-7)5-10/h1-4H,5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTVLRAXPLFXAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)Cl)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40664569 | |
| Record name | 3-(Aminomethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40664569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771573-40-1 | |
| Record name | 3-(Aminomethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40664569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Key Functional Groups | Reactivity Profile |
|---|---|---|---|
| 3-(Aminomethyl)benzoyl chloride | C₈H₇ClNO | -COCl, -CH₂NH₂ | High (acyl chloride) |
| 3-(Trifluoromethoxy)benzoyl chloride | C₈H₄ClF₃O₂ | -COCl, -OCF₃ | Very High (electron-deficient) |
| Methyl 3-[(methylamino)methyl]benzoate HCl | C₁₀H₁₅ClNO₂ | -COOCH₃, -CH₂NHCH₃ | Moderate (ester/amine) |
Research Findings and Trends
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
